8-Bromoquinazoline-2,4-diol
CAS No.: 331646-99-2
Cat. No.: VC2090949
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331646-99-2 |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) |
| Standard InChI Key | XAKSYDAOQDFHDD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)NC2=O |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=O)NC2=O |
Introduction
Chemical Properties and Structure
Identification Parameters and Physical Properties
8-Bromoquinazoline-2,4-diol possesses distinct chemical and physical properties that define its behavior in various systems. The compound is uniquely identified through several standard chemical identifiers, as detailed in the table below:
| Property | Value |
|---|---|
| CAS Number | 331646-99-2 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) |
| Standard InChIKey | XAKSYDAOQDFHDD-UHFFFAOYSA-N |
| Density | 2.0±0.1 g/cm³ |
| Boiling Point | 537.6±53.0 °C at 760 mmHg |
| Flash Point | 278.9±30.9 °C |
These physical and chemical properties indicate that 8-Bromoquinazoline-2,4-diol is a stable compound with a relatively high boiling point, suggesting its stability at standard laboratory conditions .
Structural Features
The molecular structure of 8-Bromoquinazoline-2,4-diol consists of a quinazoline core with specific functional groups that determine its chemical behavior. Key structural elements include:
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A quinazoline core structure (fused benzene and pyrimidine rings)
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A bromine atom at the 8-position of the quinazoline ring
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Hydroxyl groups at positions 2 and 4, which in the tautomeric form appear as carbonyl groups
These structural features contribute to the compound's chemical reactivity profile. The bromine substituent, being an electron-withdrawing group, influences the electron distribution within the molecule and can serve as a reactive site for various chemical transformations. The hydroxyl/carbonyl groups at positions 2 and 4 provide sites for hydrogen bonding interactions that may be relevant to potential biological activities .
Synthesis Methods
Primary Synthetic Route
The synthesis of 8-Bromoquinazoline-2,4-diol typically involves the reaction of 2-amino-3-bromobenzoic acid with urea at elevated temperatures. This method has been documented to yield a high amount of the target compound. The synthesis proceeds through the following general steps:
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Initial reaction between 2-amino-3-bromobenzoic acid and urea
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Cyclization to form the quinazoline ring structure
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Formation of the 2,4-diol functionality in the final molecule
This synthetic approach is advantageous because it uses relatively accessible starting materials and provides a straightforward route to the desired product. The high-temperature conditions facilitate the cyclization process, which is a key step in forming the quinazoline core structure.
Alternative Synthetic Approaches
While the reaction of 2-amino-3-bromobenzoic acid with urea is the most documented method, other potential synthetic approaches might include:
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Direct bromination of quinazoline-2,4-diol at the 8-position
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Ring-closing reactions of appropriately substituted precursors
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Transformation of other halogenated quinazoline derivatives
Each method would have its advantages and limitations regarding yield, purity, and scalability. The choice of synthesis route often depends on the specific requirements of the research context and availability of starting materials.
Chemical Reactions and Transformations
Conversion to Halogenated Derivatives
One of the significant chemical transformations of 8-Bromoquinazoline-2,4-diol is its conversion to 8-bromo-2,4-dichloroquinazoline using phosphorus oxychloride (POCl₃). This reaction typically involves:
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Heating a mixture of 8-Bromoquinazoline-2,4-diol with POCl₃ in DMF at 130°C
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Maintaining reaction conditions for approximately 12 hours
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Achieving the dichloro derivative with a yield of approximately 60%
This transformation replaces the hydroxyl groups with chlorine atoms, creating a more reactive intermediate that can undergo further substitution reactions. The reaction can be represented schematically as:
8-Bromoquinazoline-2,4-diol + POCl₃ → 8-bromo-2,4-dichloroquinazoline + by-products
Biological and Pharmaceutical Applications
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 8-Bromoquinazoline-2,4-diol and its biological activities is essential for developing derivatives with enhanced properties. Key structural features that may contribute to biological activity include:
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The bromine atom at position 8, which affects the molecule's lipophilicity and electronic properties
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The 2,4-diol/dione functionality, which can participate in hydrogen bonding with protein targets
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The planar quinazoline core, which may facilitate interactions with biological macromolecules
These structure-activity relationships can guide the rational design of new derivatives with optimized biological properties for specific therapeutic applications.
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